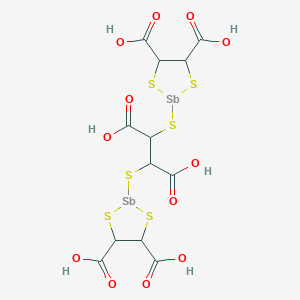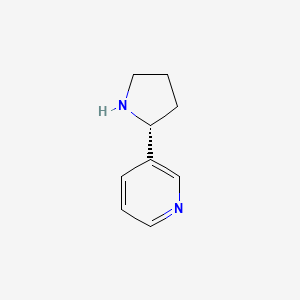![molecular formula C12H15N3OS2 B1212546 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1212546.png)
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Properties
1,3,4-thiadiazole compounds are recognized for their pharmacological importance, particularly in medicinal chemistry due to their biological activities. Research on thiadiazole derivatives, including those structurally related to N-[5-(2-methylpropyl)-1,3,4-thiadiazole-2-yl]-2-thiophen-2-ylacetamide, has shown promising anticancer and antimicrobial effects. For instance, certain derivatives have demonstrated significant DNA protective ability against oxidative stress and exhibited strong antimicrobial activity against specific bacteria such as Staphylococcus epidermidis. These compounds, particularly those with modifications in the thiadiazole core, have shown cytotoxicity against cancer cell lines, suggesting potential for chemotherapy applications with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Glutaminase Inhibition
The thiadiazole scaffold has been explored for its potential in developing glutaminase inhibitors, with derivatives showing potency comparable to known inhibitors like BPTES. These analogs are of interest due to their improved drug-like properties and efficacy in in vitro and in vivo models, highlighting the therapeutic potential of thiadiazole derivatives in cancer treatment through glutaminase inhibition (Shukla et al., 2012).
Anticonvulsant Activity
Exploration of 1,3,4-thiadiazole derivatives for anticonvulsant properties has been promising, with certain compounds demonstrating high activity compared to traditional drugs. This suggests a potential pathway for the development of new anticonvulsant medications, emphasizing the versatility of the thiadiazole core in pharmacological research (Sych et al., 2018).
Antipsychotic and Anticonvulsant Agents
Further investigations into thiadiazole derivatives have identified their potential as antipsychotic and anticonvulsant agents. The structural diversity and modifications in the thiadiazole ring have led to the discovery of compounds with significant biological activities, offering avenues for the development of new therapeutic agents in psychiatry and neurology (Kaur et al., 2012).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of thiadiazole derivatives have been extensively studied, with certain compounds showing effective activity against various bacterial and fungal strains. This highlights the potential of thiadiazole-based compounds in developing new antimicrobial and antifungal therapies, addressing the growing concern of antibiotic resistance (Ameen & Qasir, 2017).
Propiedades
Fórmula molecular |
C12H15N3OS2 |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H15N3OS2/c1-8(2)6-11-14-15-12(18-11)13-10(16)7-9-4-3-5-17-9/h3-5,8H,6-7H2,1-2H3,(H,13,15,16) |
Clave InChI |
SIILNOLGPIOEMP-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC2=CC=CS2 |
SMILES canónico |
CC(C)CC1=NN=C(S1)NC(=O)CC2=CC=CS2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



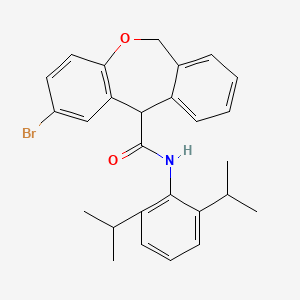
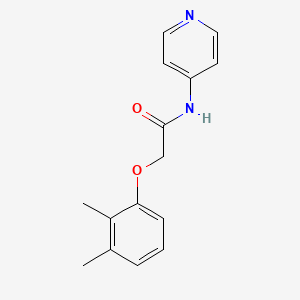

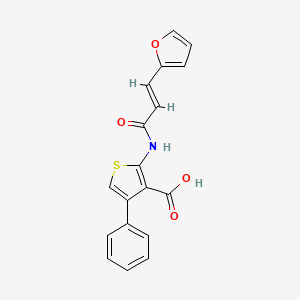
![2,6-Dimethyl-4-[1-(2-naphthalenylsulfonyl)-4-piperidinyl]morpholine](/img/structure/B1212468.png)
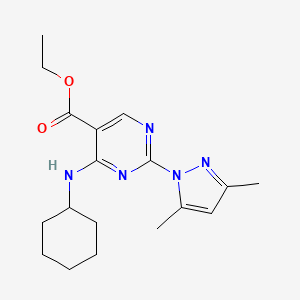
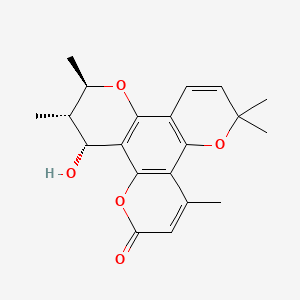
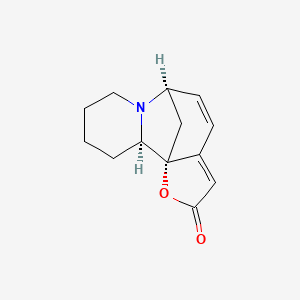
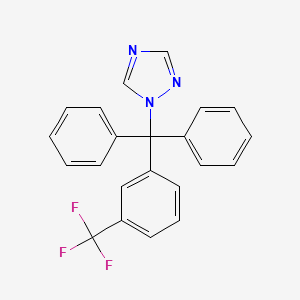

![7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7alpha,7aalpha,14alpha)]-](/img/structure/B1212482.png)
